[1-Chloro-2-(methanesulfonyl)ethenyl]benzene
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Overview
Description
[1-Chloro-2-(methanesulfonyl)ethenyl]benzene is an organic compound that features a benzene ring substituted with a chloro group and a methanesulfonyl group attached to an ethenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Chloro-2-(methanesulfonyl)ethenyl]benzene typically involves the chlorination of a benzene derivative followed by the introduction of a methanesulfonyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride (FeCl3). The resulting chlorobenzene is then subjected to a sulfonation reaction with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[1-Chloro-2-(methanesulfonyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The ethenyl chain can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives are formed.
Reduction: Ethyl derivatives are produced.
Scientific Research Applications
[1-Chloro-2-(methanesulfonyl)ethenyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-Chloro-2-(methanesulfonyl)ethenyl]benzene involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methanesulfonyl group can undergo oxidation or reduction. These reactions can affect the compound’s reactivity and interactions with biological molecules, influencing pathways such as enzyme inhibition and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: Lacks the methanesulfonyl group, making it less reactive in certain reactions.
Methanesulfonylbenzene: Lacks the chloro group, affecting its substitution reactions.
Ethenylbenzene: Lacks both the chloro and methanesulfonyl groups, resulting in different reactivity.
Uniqueness
[1-Chloro-2-(methanesulfonyl)ethenyl]benzene is unique due to the presence of both the chloro and methanesulfonyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
63343-14-6 |
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Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
(1-chloro-2-methylsulfonylethenyl)benzene |
InChI |
InChI=1S/C9H9ClO2S/c1-13(11,12)7-9(10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
VIEJXDUKHFDDJD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=C(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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